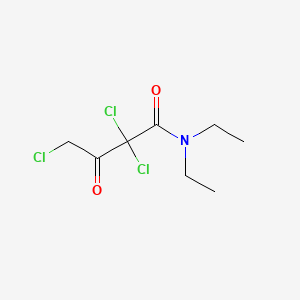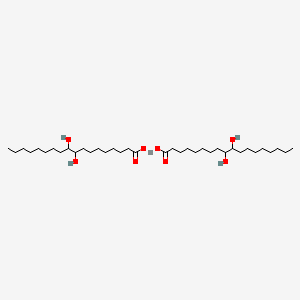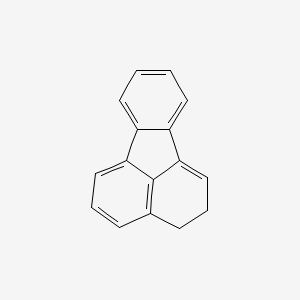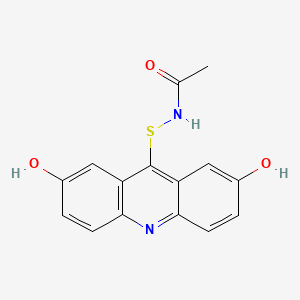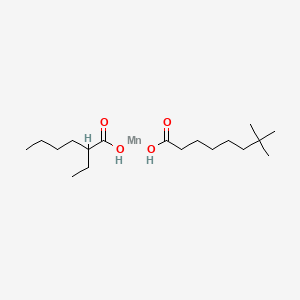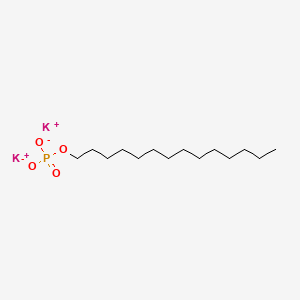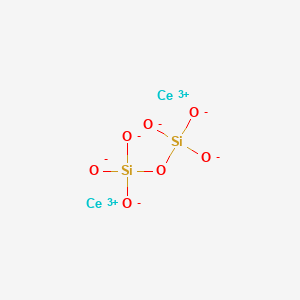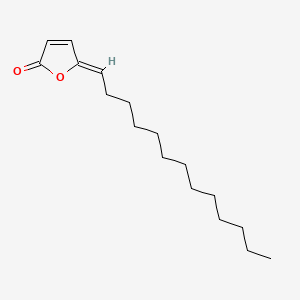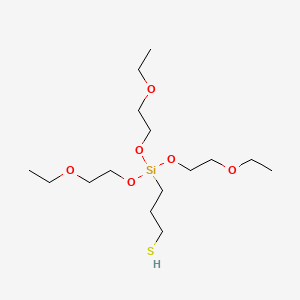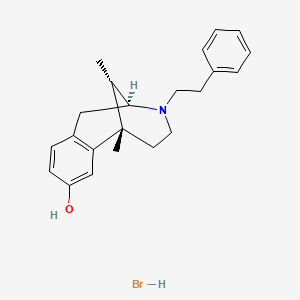
Calcium bis(thioborate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium bis(thioborate) is a heterocyclic organic compound with the molecular formula B2Ca3O4S2 and a molecular weight of 269.9836 g/mol It is also known by its IUPAC name, tricalcium; dioxido(sulfido)borane
Métodos De Preparación
Calcium bis(thioborate) can be synthesized through various methods. One approach involves the reaction of calcium metal with boric acid, resulting in the formation of calcium borate, which can then be further processed to obtain calcium bis(thioborate) . Another method involves the diffusion of calcium and borate ions in a gelatin hydrogel at ambient temperature . This hydrogel-assisted synthesis is advantageous due to its biocompatibility and versatility.
Análisis De Reacciones Químicas
Calcium bis(thioborate) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boron oxides, while reduction reactions could produce boron hydrides .
Aplicaciones Científicas De Investigación
Calcium bis(thioborate) has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other borate compounds. In industry, it is used as an additive in lubricants to enhance their anti-wear and friction-reducing properties .
Mecanismo De Acción
The mechanism of action of calcium bis(thioborate) involves its interaction with various molecular targets and pathways. In biological systems, it can bind to calcium ion channels, modulating their activity and affecting cellular processes such as signal transduction, muscle contraction, and bone health . In industrial applications, it forms protective films on surfaces, reducing friction and wear .
Comparación Con Compuestos Similares
Calcium bis(thioborate) can be compared with other similar compounds, such as magnesium di(thioborate) and lithium thioborate. These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity. For example, magnesium di(thioborate) is used in similar industrial applications but may have different tribological properties . Lithium thioborate, on the other hand, is of interest in the field of solid-state batteries due to its high ionic conductivity .
Conclusion
Calcium bis(thioborate) is a versatile compound with unique chemical properties and a wide range of applications in various fields
Propiedades
Número CAS |
76092-58-5 |
|---|---|
Fórmula molecular |
B2CaH2S4+2 |
Peso molecular |
192.0 g/mol |
Nombre IUPAC |
calcium;sulfanylideneborinothioic acid |
InChI |
InChI=1S/2BHS2.Ca/c2*2-1-3;/h2*2H;/q;;+2 |
Clave InChI |
USRHORWEXVWSAM-UHFFFAOYSA-N |
SMILES canónico |
B(=S)S.B(=S)S.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


